Lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-)
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Overview
Description
Lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) is a complex compound containing lithium, chromium, and various organic ligands.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) typically involves the reaction of chromate salts with organic ligands under controlled conditions. The process may include the following steps:
Preparation of Ligands: The organic ligands, such as N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamide, are synthesized through azo coupling reactions.
Complex Formation: The ligands are then reacted with lithium chromate in an aqueous or organic solvent under specific temperature and pH conditions to form the desired complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, which is essential for its applications in various industries .
Chemical Reactions Analysis
Types of Reactions
Lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) can undergo various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions due to the presence of chromate ions.
Reduction: It can also undergo reduction reactions, especially in the presence of reducing agents.
Substitution: The organic ligands in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromate derivatives, while substitution reactions may produce various substituted organic compounds .
Scientific Research Applications
Lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and as a component in battery technology
Mechanism of Action
The mechanism of action of Lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) involves its interaction with molecular targets and pathways. The chromate ions can participate in redox reactions, influencing various biochemical processes. The organic ligands may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Chromate (1-), [1-[[5-(ethylsulfonyl)-2-hydroxyphenyl]azo]-2-naphthalenolato (2-)] [N- [7-hydroxy-8- [ (2-hydroxy-5-nitrophenyl)azo]-1-naphthalenyl]acetamidato (2-)]-, lithium (9CI) .
- Chromate (2-), [3-hydroxy-4- [ (2-hydroxy-1-naphthalenyl)azo]-7-nitro-1-naphthalenesulfonato (3-)] [1- [ (2-hydroxy-5-nitrophenyl)azo]-2-naphthalenolato (2-)]-, lithium sodium .
Uniqueness
Lithium bis(N-(7-hydroxy-8-((2-hydroxy-5-nitrophenyl)azo)-1-naphthyl)acetamidato(2-))chromate(1-) stands out due to its unique combination of lithium, chromate, and complex organic ligands. This combination imparts specific chemical and physical properties, making it suitable for specialized applications in catalysis, dye production, and advanced materials .
Properties
CAS No. |
83804-13-1 |
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Molecular Formula |
C36H28CrLiN8O10+ |
Molecular Weight |
791.6 g/mol |
IUPAC Name |
lithium;chromium;N-[7-hydroxy-8-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalen-1-yl]acetamide |
InChI |
InChI=1S/2C18H14N4O5.Cr.Li/c2*1-10(23)19-13-4-2-3-11-5-7-16(25)18(17(11)13)21-20-14-9-12(22(26)27)6-8-15(14)24;;/h2*2-9,24-25H,1H3,(H,19,23);;/q;;;+1 |
InChI Key |
ZRQACCDSNFLKCH-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O.CC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)[N+](=O)[O-])O.[Cr] |
Origin of Product |
United States |
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